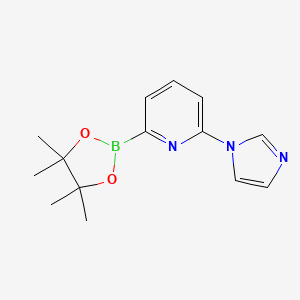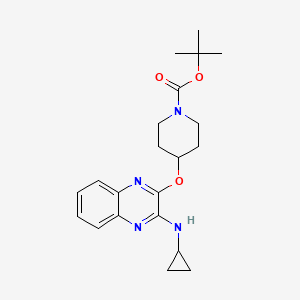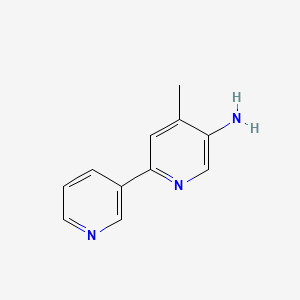
4-Méthyl-6-(pyridin-3-yl)pyridin-3-amine
Vue d'ensemble
Description
4-Methyl-6-(pyridin-3-yl)pyridin-3-amine is a chemical compound that is part of a larger class of organic compounds known as phenylpyrazoles . It is a bioisostere of benzene with one carbon displaced by a nitrogen atom . It has been found in various derivatives and has been used in the preparation of certain compounds .
Synthesis Analysis
The synthesis of 4-Methyl-6-(pyridin-3-yl)pyridin-3-amine and its derivatives involves various methods. One method involves the use of trimethylamine as a classical method and using magnesium oxide nanoparticles . Another method involves the use of ethyl chloroformate, carboxylic acid derivatives, and 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine as raw materials .Molecular Structure Analysis
The molecular structure of 4-Methyl-6-(pyridin-3-yl)pyridin-3-amine has been analyzed in several studies. For instance, it has been found in complex with bovine endothelial nitric oxide synthase heme domain . It has also been found in complex with rat neuronal nitric oxide synthase heme domain .Chemical Reactions Analysis
The chemical reactions involving 4-Methyl-6-(pyridin-3-yl)pyridin-3-amine have been studied in various contexts. For instance, these compounds have been found to efficiently block the formation of blood vessels in vivo in a CAM model . They have also been found to exhibit differential migration and band intensities in DNA binding/cleavage assays .Applications De Recherche Scientifique
Gestion du diabète
Ce composé a montré qu'il réduisait les taux de glycémie, ce qui peut être bénéfique dans la prévention et le traitement de troubles tels que l'hyperglycémie, le diabète de type 1, le diabète dû à l'obésité, la dyslipidémie diabétique, l'hypertriglycéridémie, la résistance à l'insuline, l'intolérance au glucose, l'hyperlipidémie, les maladies cardiovasculaires et l'hypertension .
Activités antimicrobiennes et antivirales
Les composés de la pyridine, y compris la 4-Méthyl-6-(pyridin-3-yl)pyridin-3-amine, ont démontré une activité antibactérienne in vitro contre un panel de souches bactériennes et de levures. Ils présentent également une activité contre les champignons filamenteux, ce qui indique une utilisation potentielle dans le traitement de diverses infections .
Agents antituberculeux
La viabilité du composé dans la thérapie antituberculeuse a été évaluée par des essais MTT in vitro pour déterminer ses valeurs de CI50 à partir de la courbe dose-réponse. Cela suggère son application potentielle dans le traitement de la tuberculose .
Traitement de la leucémie
Des dérivés de ce composé ont été utilisés dans la synthèse d'agents thérapeutiques tels que l'imatinib, qui est utilisé pour traiter la leucémie en inhibant spécifiquement l'activité des tyrosine kinases .
Synthèse d'inhibiteurs de tyrosine kinase
Le composé est impliqué dans les processus de synthèse et sert d'intermédiaire pour les inhibiteurs de tyrosine kinase tels que le nilotinib et l'imatinib, qui sont essentiels dans la thérapie contre le cancer .
Catalyse dans la synthèse de dérivés
Il a été utilisé comme matière première dans la synthèse de nouveaux dérivés de pyridin-3-yl-pyrimidin-2-yl-aminophényl-amide catalysés par des nanoparticules de MgO. Ces dérivés ont des applications potentielles dans divers domaines, y compris la science des matériaux .
Mécanisme D'action
Target of Action
Similar compounds have been reported to inhibit the flt3-itd and bcr-abl pathways . These pathways are critical in cell signaling and have been implicated in various forms of cancer.
Mode of Action
It is likely that the compound interacts with its targets (such as flt3-itd and bcr-abl) by binding to them, thereby inhibiting their activity . This inhibition can lead to changes in cellular processes, potentially leading to the death of cancer cells.
Result of Action
Similar compounds have been shown to induce apoptosis in certain cell lines . This suggests that 4-Methyl-6-(pyridin-3-yl)pyridin-3-amine may have similar effects.
Analyse Biochimique
Biochemical Properties
The nature of these interactions often involves the binding of 4-Methyl-6-(pyridin-3-yl)pyridin-3-amine to the active site of the enzyme, thereby inhibiting or activating its function. For instance, the compound can form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site, stabilizing the enzyme-inhibitor complex and preventing substrate binding .
Cellular Effects
The effects of 4-Methyl-6-(pyridin-3-yl)pyridin-3-amine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is critical for cell growth, proliferation, and survival .
By inhibiting PI3K, 4-Methyl-6-(pyridin-3-yl)pyridin-3-amine can induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for anticancer therapies. Additionally, the compound’s impact on gene expression includes the downregulation of genes involved in cell proliferation and the upregulation of pro-apoptotic genes .
Molecular Mechanism
The molecular mechanism of action of 4-Methyl-6-(pyridin-3-yl)pyridin-3-amine involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The binding interactions often involve the formation of hydrogen bonds and hydrophobic interactions with target proteins, stabilizing the protein-ligand complex .
Enzyme inhibition by 4-Methyl-6-(pyridin-3-yl)pyridin-3-amine is a critical aspect of its mechanism of action. The compound can inhibit tyrosine kinases by binding to their active sites, preventing the phosphorylation of downstream signaling molecules. This inhibition leads to the disruption of signaling pathways that are essential for cell survival and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-6-(pyridin-3-yl)pyridin-3-amine have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Methyl-6-(pyridin-3-yl)pyridin-3-amine is relatively stable under standard laboratory conditions, with minimal degradation over time .
Long-term effects of the compound on cellular function include sustained inhibition of cell proliferation and induction of apoptosis. These effects have been observed in both in vitro and in vivo studies, indicating the compound’s potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 4-Methyl-6-(pyridin-3-yl)pyridin-3-amine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed .
Threshold effects have also been noted, where a minimum effective dose is required to achieve therapeutic benefits. Beyond this threshold, increasing the dose does not proportionally enhance the therapeutic effects but rather increases the risk of adverse effects .
Metabolic Pathways
4-Methyl-6-(pyridin-3-yl)pyridin-3-amine is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound.
The interaction of 4-Methyl-6-(pyridin-3-yl)pyridin-3-amine with cofactors such as NADPH is essential for its metabolism. The compound’s effects on metabolic flux and metabolite levels are also significant, as they can influence the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of 4-Methyl-6-(pyridin-3-yl)pyridin-3-amine within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported into cells via specific transporters, where it accumulates in certain cellular compartments .
The distribution of 4-Methyl-6-(pyridin-3-yl)pyridin-3-amine within tissues is influenced by its binding to plasma proteins and its ability to cross cell membranes. This distribution is crucial for its therapeutic effects, as it determines the compound’s bioavailability and target site concentration .
Subcellular Localization
The subcellular localization of 4-Methyl-6-(pyridin-3-yl)pyridin-3-amine is an important factor in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its efficacy .
Propriétés
IUPAC Name |
4-methyl-6-pyridin-3-ylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-8-5-11(14-7-10(8)12)9-3-2-4-13-6-9/h2-7H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKZPABPCYGFLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1N)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

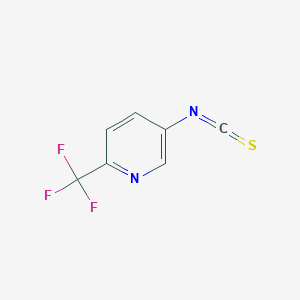


![4-Chloropyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-ol](/img/structure/B1391033.png)
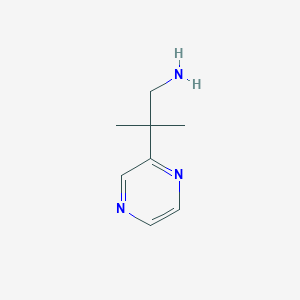
![7H-Pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B1391035.png)

![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-trityl-1H-pyrazole](/img/structure/B1391041.png)
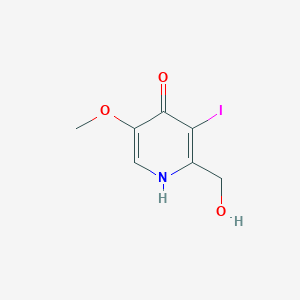
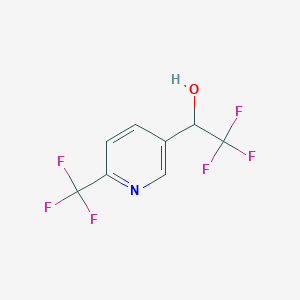
![3-[1-(2-Furylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1391046.png)
